N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic small molecule characterized by an imidazo[1,2-b]pyridazine core fused with a thiazole ring substituted with a cyclopropyl group. The compound’s synthesis involves multi-step organic reactions, including cyclization and coupling steps, as inferred from analogous protocols for structurally related imidazo-pyridazine derivatives .
Properties
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-12(9-3-4-11-14-5-6-18(11)17-9)16-13-15-10(7-20-13)8-1-2-8/h3-8H,1-2H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDOXJHXZCZGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazo[1,2-b]Pyridazine Core
The imidazo[1,2-b]pyridazine scaffold is synthesized via a cyclocondensation reaction between 3-amino-6-chloropyridazine and an α-bromoketone (e.g., phenacyl bromide).
Procedure :
- 3-Amino-6-chloropyridazine (1.0 equiv) and α-bromoketone (1.2 equiv) are combined in anhydrous ethanol.
- Sodium bicarbonate (2.0 equiv) is added as a base to deprotonate the aminopyridazine and facilitate nucleophilic attack.
- The reaction is heated to 80°C for 12–16 hours under inert atmosphere.
- The product, 6-chloroimidazo[1,2-b]pyridazine , is isolated via vacuum filtration and washed with cold ethanol (yield: 68–75%).
Mechanistic Insight :
The chlorine atom at the 6-position of the pyridazine ring deactivates the adjacent nitrogen, directing alkylation to the nitrogen proximal to the amino group. This regioselectivity ensures efficient cyclization to the imidazo[1,2-b]pyridazine system.
Synthesis of 4-Cyclopropyl-1,3-Thiazol-2-Amine
The thiazole moiety is prepared via the Hantzsch thiazole synthesis :
Procedure :
- Cyclopropanecarboxaldehyde (1.0 equiv) is reacted with thiourea (1.1 equiv) and bromoacetone (1.0 equiv) in ethanol.
- The reaction is stirred at 60°C for 6 hours, yielding 4-cyclopropylthiazol-2-amine after recrystallization from hexane/ethyl acetate (yield: 57–63%).
Key Consideration :
The cyclopropyl group introduces steric hindrance, necessitating extended reaction times compared to unsubstituted thiazoles.
Amide Coupling Reaction
The final step involves coupling the carboxylic acid and amine functionalities:
Procedure :
- Imidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv) is activated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours.
- The resultant acid chloride is treated with 4-cyclopropylthiazol-2-amine (1.1 equiv) and triethylamine (3.0 equiv) in tetrahydrofuran.
- The mixture is stirred at room temperature for 12 hours, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2) (yield: 74–79%).
Alternative Coupling Agents :
- EDCI/HOBt : Yields comparable results (76–81%) but requires anhydrous dimethylformamide.
- DCC/DMAP : Less efficient (yield: 65–70%) due to side product formation.
Reaction Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol (core synthesis) | Maximizes cyclization |
| THF (amide coupling) | Reduces side reactions | |
| Temperature | 80°C (core synthesis) | Accelerates kinetics |
| 25°C (amide coupling) | Prevents decomposition |
Elevating the temperature during core synthesis reduces reaction time but risks decomposition above 90°C. Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency but complicate purification.
Catalytic and Stoichiometric Considerations
- Base Selection : Sodium bicarbonate outperforms stronger bases (e.g., potassium carbonate) in minimizing byproducts during cyclocondensation.
- Coupling Agent Ratios : A 1.2:1 molar ratio of EDCI to carboxylic acid maximizes activation without excess reagent interference.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.72 (s, 1H, imidazo-H), 7.98 (d, 1H, pyridazine-H), 2.31 (m, 1H, cyclopropyl-H) |
| ¹³C NMR (101 MHz, DMSO-d6) | δ 165.2 (C=O), 152.1 (thiazole-C), 12.4 (cyclopropyl-C) |
| HRMS (ESI+) | m/z 286.1218 [M+H]⁺ (calc. 286.1221) |
The absence of residual solvent peaks in NMR spectra confirms high purity post-chromatography.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 254 nm with >99% purity.
Industrial Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| E-Factor | 18.2 | 6.7 |
| Atom Economy | 64% | 78% |
Optimization focuses on minimizing halogenated solvent use and maximizing catalyst recovery.
Challenges and Mitigation
Steric Hindrance in Amide Coupling
The cyclopropyl group adjacent to the thiazole amine impedes nucleophilic attack. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibits significant potential across various fields:
Medicinal Chemistry
- Anticancer Activity : The compound is being explored for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes or receptors involved in tumor growth, leading to apoptosis in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against certain pathogens, making it a candidate for further investigation in infectious disease treatment .
Biochemical Probes
- The compound is investigated as a biochemical probe to study enzyme functions and interactions within cellular pathways. Its unique structure allows for selective binding to target enzymes, facilitating research into their mechanisms .
Material Science
- In industrial applications, this compound is utilized in the development of new materials with enhanced stability and reactivity. This includes applications in coatings and polymers where chemical resistance is crucial.
Case Studies and Experimental Findings
To illustrate the applications of this compound, several case studies are summarized below:
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within the cell. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs:
Structural Analogues and Key Differences
Functional and Pharmacological Insights
- Target Compound vs. cpd 3/cpd 4: The substitution of a cyclopropyl-thiazole group in the target compound may enhance metabolic stability compared to the phenyl/pyridyl or chlorophenyl groups in cpd 3 and cpd 3.
- Target Compound vs. (R)-IPMICF16 : While both share the imidazo[1,2-b]pyridazine core, (R)-IPMICF16’s fluorinated aryl and pyrrolidine substituents confer specificity for TRK receptors. The target compound’s thiazole-cyclopropyl moiety may favor alternative targets, though empirical data are lacking .
Biological Activity
N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 244.32 g/mol
- LogP : 3.2 (indicating moderate lipophilicity)
The presence of both thiazole and imidazo-pyridazine moieties contributes to its diverse pharmacological properties.
This compound exerts its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. It may target:
- Kinases : Inhibiting pathways associated with tumor growth.
- Receptors : Modulating receptor activity that influences inflammatory responses.
The precise molecular targets can vary based on the biological context, suggesting a multifaceted mechanism of action that warrants further investigation.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.5 | Inhibition of angiogenesis |
In these studies, the compound showed significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a novel therapeutic option .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Bactericidal |
| Escherichia coli | 32 µg/mL | Bacteriostatic |
| Candida albicans | 8 µg/mL | Antifungal |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial therapies .
Case Studies
-
Combination Therapy in Cancer Treatment :
A study investigated the synergistic effects of combining this compound with doxorubicin in MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability when used in combination compared to either agent alone, highlighting its potential in combination therapies for enhancing treatment efficacy while reducing side effects . -
In Vivo Efficacy Against Infections :
In animal models infected with methicillin-resistant Staphylococcus aureus (MRSA), administration of the compound resulted in a marked decrease in bacterial load and improved survival rates compared to untreated controls. This underscores its potential utility in treating resistant bacterial infections .
Q & A
Basic: What synthetic methodologies are employed to prepare N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
Answer:
The synthesis typically involves sequential cyclization and coupling reactions. For imidazo[1,2-b]pyridazine scaffolds, a common approach includes:
Core Formation : Cyclocondensation of aminopyridazine derivatives with α-haloketones or aldehydes to construct the imidazo[1,2-b]pyridazine ring .
Thiazole Integration : The 4-cyclopropylthiazole moiety is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, leveraging palladium catalysts for cross-coupling .
Carboxamide Functionalization : Amidation at the 6-position is achieved using activated carbonyl intermediates (e.g., acid chlorides) under anhydrous conditions .
Characterization : Post-synthesis, the compound is validated via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) .
Basic: What biological activities have been preliminarily reported for this compound?
Answer:
Early studies on structurally analogous imidazo[1,2-b]pyridazine derivatives highlight:
- Antimicrobial Activity : Compounds with thiazole substituents exhibit moderate antibacterial and antifungal effects, likely via membrane disruption or enzyme inhibition .
- Kinase Inhibition : Derivatives with carboxamide groups show potential as kinase inhibitors (e.g., VEGFR2, IRAK4), attributed to ATP-binding site competition .
- Antiproliferative Effects : Some analogs demonstrate activity against cancer cell lines (e.g., Hep-G2) through apoptosis induction .
Advanced: How can researchers address discrepancies in biological activity data across assay platforms?
Answer:
Contradictions often arise from variations in assay design. To resolve these:
Control Standardization : Use reference inhibitors (e.g., staurosporine for kinases) to normalize activity measurements .
Cellular vs. Biochemical Assays : Compare IC values from cell-based (e.g., proliferation) and enzyme-level (e.g., kinase inhibition) assays to differentiate target specificity from off-target effects .
Solubility and Stability : Pre-test compound solubility in assay buffers (e.g., DMSO concentration limits) and monitor degradation via LC-MS to rule out artifactual results .
Advanced: What structural modifications enhance the pharmacokinetic (PK) profile of this compound?
Answer:
PK optimization strategies include:
Bioavailability : Introduce solubilizing groups (e.g., polyethylene glycol chains) or prodrug moieties to improve oral absorption .
Metabolic Stability : Replace labile groups (e.g., methyl with cyclopropyl) to reduce CYP450-mediated oxidation, as seen in IRAK4 inhibitors .
Tissue Penetration : Fluorine substitution at strategic positions enhances blood-brain barrier permeability, a tactic validated in related kinase inhibitors .
Advanced: How is X-ray crystallography applied to study target engagement?
Answer:
Co-crystallization : The compound is co-crystallized with target proteins (e.g., kinases) under optimized buffer conditions (e.g., PEG solutions) to stabilize interactions .
Data Collection/Refinement : High-resolution diffraction data (<2.0 Å) are processed using SHELX software to model ligand-protein interactions and validate binding poses .
Binding Mode Analysis : Hydrogen-bonding networks (e.g., carboxamide with kinase hinge region) and hydrophobic contacts (cyclopropyl-thiazole with allosteric pockets) are quantified to guide SAR .
Advanced: What computational methods support the design of derivatives with improved selectivity?
Answer:
Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to off-targets (e.g., homologous kinases) to prioritize selective analogs .
Free-Energy Perturbation (FEP) : Quantifies energy differences between ligand-target and ligand-off-target complexes to optimize substituent choice .
ADMET Prediction : Tools like SwissADME forecast metabolic liabilities (e.g., CYP inhibition) early in design .
Basic: What analytical techniques confirm compound identity and purity?
Answer:
- Spectroscopy : -NMR (δ 8.2–8.5 ppm for imidazo[1,2-b]pyridazine protons) and -NMR (carbonyl at ~165 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]) with <5 ppm error .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity .
Advanced: How are in vivo efficacy studies designed for this compound?
Answer:
Model Selection : Use disease-relevant models (e.g., xenografts for oncology, LPS-induced inflammation for kinase targets) .
Dosing Regimen : Determine maximum tolerated dose (MTD) via acute toxicity studies, then apply sub-MTD doses in efficacy trials .
Biomarker Monitoring : Quantify target modulation (e.g., phospho-kinase levels via ELISA) in plasma/tissue to correlate exposure with effect .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Lyophilized powder at -20°C under inert gas (argon) minimizes hydrolysis/oxidation .
- Solution Stability : In DMSO, aliquot storage (-80°C) prevents freeze-thaw degradation; avoid aqueous solutions >24 hours .
Advanced: How do researchers validate target engagement in cellular models?
Answer:
Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins during heat denaturation .
Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by functional rescue with wild-type/mutant protein confirms on-mechanism activity .
Phosphoproteomics : Mass spectrometry identifies downstream signaling changes (e.g., reduced phosphorylation of IRAK4 substrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
